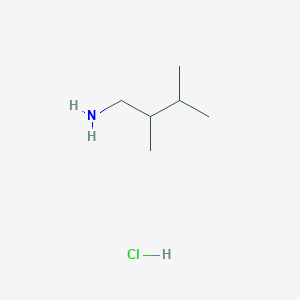

2,3-Dimethylbutan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

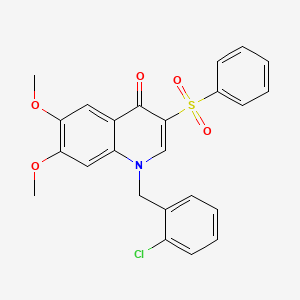

2,3-Dimethylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 89585-12-6 . It is a powder in physical form and has a molecular weight of 137.65 . It is used for R&D purposes .

Molecular Structure Analysis

The InChI code for 2,3-Dimethylbutan-1-amine hydrochloride is 1S/C6H15N.ClH/c1-5(2)6(3)4-7;/h5-6H,4,7H2,1-3H3;1H . This indicates that the compound consists of a chloride ion (Cl-) and a 2,3-dimethylbutan-1-amine molecule .Physical And Chemical Properties Analysis

2,3-Dimethylbutan-1-amine hydrochloride is a powder with a molecular weight of 137.65 . The storage temperature is room temperature .Applications De Recherche Scientifique

Organic Synthesis and Derivatives

- A novel method for the protection of sulfonic acids using the safety-catch principle was developed, enabling the synthesis of protected derivatives of taurine, an approach that could potentially be applied to similar amine derivatives for advanced organic synthesis and drug development processes (Seeberger et al., 2007).

- Innovative synthesis approaches for creating 3,3-dimethylpyrrolidine-2-carbonitriles from related compounds demonstrate the versatility of certain amines in producing novel organic structures, hinting at the synthetic utility of 2,3-Dimethylbutan-1-amine hydrochloride in creating structurally diverse organic molecules (D’hooghe et al., 2009).

Catalysis and Material Science

- Research into catalysts by design highlighted the selective conversion of 2,3-dimethylbutane into 2,3-dimethylbutenes using bimetallic catalysts, illustrating the potential role of similar amines in facilitating or enhancing catalytic reactions for industrial applications (Rougé et al., 2019).

- The exploration of dynamics in plastic crystalline phases by NMR relaxometry on dimethylbutanols offers insights into the molecular dynamics that could be relevant for materials synthesized using 2,3-Dimethylbutan-1-amine hydrochloride, affecting their phase behavior and applications in material science (Carignani et al., 2018).

Medicinal Chemistry and Biological Evaluation

- The synthesis and biological evaluation of antineoplastic agents demonstrate the critical role of amines in developing new cancer therapeutics, underscoring the potential medicinal applications of compounds like 2,3-Dimethylbutan-1-amine hydrochloride (Pettit et al., 2003).

- Microbial synthesis of chiral amines through (R)-specific transamination highlights the biotechnological applications of amines in producing enantiomerically pure compounds, suggesting possible biosynthetic uses of 2,3-Dimethylbutan-1-amine hydrochloride (Iwasaki et al., 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Propriétés

IUPAC Name |

2,3-dimethylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-5(2)6(3)4-7;/h5-6H,4,7H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVIFKQZOWFVLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylbutan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2392241.png)

![N-(3,4-dimethoxyphenyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2392244.png)

![N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2392245.png)

![1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392247.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2392248.png)

![Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2392255.png)

![1-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}piperidine-4-carboxylic acid](/img/structure/B2392256.png)

![2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2392261.png)

![Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2392262.png)